N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide is a chemical compound with the molecular formula C20H32N2O4 It is a member of the hydrazide family and is characterized by the presence of a hydrazone linkage, which is a functional group containing a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxyundecanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: It is being investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of a long hydrocarbon chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H32N2O4 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxyundecanamide |
InChI |
InChI=1S/C20H32N2O4/c1-4-5-6-7-8-9-17(23)11-13-20(24)22-21-15-16-10-12-18(25-2)19(14-16)26-3/h10,12,14-15,17,23H,4-9,11,13H2,1-3H3,(H,22,24)/b21-15+ |
InChI Key |
IWLBZWFKZXUSCU-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCCCCC(CCC(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)O |
Canonical SMILES |
CCCCCCCC(CCC(=O)NN=CC1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
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